molecular formula C20H32N2O3 B6120297 2-[4-cyclopentyl-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol

2-[4-cyclopentyl-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol

Cat. No. B6120297
M. Wt: 348.5 g/mol
InChI Key: ZSKZHQFIZUCABF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-cyclopentyl-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol, also known as CYT387, is a small molecule inhibitor of Janus kinase (JAK) enzymes. It was developed by the biopharmaceutical company, Gilead Sciences, and is currently being investigated for its potential therapeutic applications in various diseases, including myeloproliferative neoplasms, autoimmune disorders, and solid tumors.

Mechanism of Action

2-[4-cyclopentyl-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol exerts its therapeutic effects by inhibiting the activity of JAK enzymes, which play a crucial role in the signaling pathways of cytokines and growth factors. By blocking JAK activity, 2-[4-cyclopentyl-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol reduces the production of pro-inflammatory cytokines and promotes the differentiation of immune cells, leading to a reduction in inflammation and an improvement in immune function.
Biochemical and Physiological Effects
In addition to its therapeutic effects, 2-[4-cyclopentyl-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol has been shown to have several biochemical and physiological effects. It can induce the differentiation of hematopoietic stem cells into red blood cells and platelets, which may be beneficial in the treatment of anemia and thrombocytopenia. 2-[4-cyclopentyl-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol can also inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-[4-cyclopentyl-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol is its specificity for JAK enzymes, which reduces the risk of off-target effects. It also has good oral bioavailability, making it a suitable candidate for oral administration. However, one of the limitations of 2-[4-cyclopentyl-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol is its potential for drug-drug interactions, as it is metabolized by the cytochrome P450 system. This may limit its use in combination with other drugs that are also metabolized by this system.

Future Directions

There are several future directions for the research and development of 2-[4-cyclopentyl-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol. One area of interest is its potential for use in combination with other drugs, such as immune checkpoint inhibitors, to enhance the immune response against cancer cells. Another area of interest is its potential for use in the treatment of autoimmune disorders, such as multiple sclerosis and lupus, where JAK inhibitors have shown promise in clinical trials. Additionally, further research is needed to elucidate the long-term safety and efficacy of 2-[4-cyclopentyl-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol in various disease settings.

Synthesis Methods

The synthesis of 2-[4-cyclopentyl-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol involves a multi-step process that starts with the reaction of 3,5-dimethoxybenzylamine with cyclopentanone to form the intermediate, 4-cyclopentyl-1-(3,5-dimethoxybenzyl)piperidine. This intermediate is then reacted with ethylene oxide to yield the final product, 2-[4-cyclopentyl-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol.

Scientific Research Applications

2-[4-cyclopentyl-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol has been extensively studied in preclinical and clinical trials for its potential therapeutic applications in various diseases. In myeloproliferative neoplasms, 2-[4-cyclopentyl-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol has shown promising results in reducing spleen size and improving symptoms in patients with myelofibrosis. It has also demonstrated efficacy in reducing inflammation and improving joint function in patients with rheumatoid arthritis.

properties

IUPAC Name

2-[4-cyclopentyl-1-[(3,5-dimethoxyphenyl)methyl]piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O3/c1-24-19-11-16(12-20(13-19)25-2)14-21-8-9-22(15-18(21)7-10-23)17-5-3-4-6-17/h11-13,17-18,23H,3-10,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSKZHQFIZUCABF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CN2CCN(CC2CCO)C3CCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-Cyclopentyl-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol

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